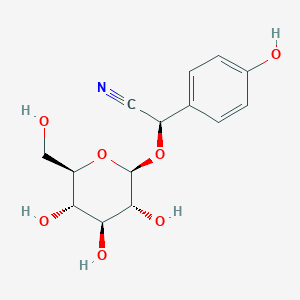

(2R)-Taxiphyllin

Descripción

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTYOJHPBMILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21401-21-8 | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Taxiphyllin in Biological Systems

Phylogeny and Taxonomy of Taxiphyllin-Accumulating Plant Species

The accumulation of taxiphyllin has been documented in several distinct and unrelated plant families, highlighting a case of convergent evolution in the biosynthesis of this defensive compound.

Poaceae Family: Representative Genera (e.g., Bambusa, Dendrocalamus, Phyllostachys, Pleioblastus)

The grass family, Poaceae, particularly within the subfamily Bambusoideae (bamboos), is well-known for containing taxiphyllin. jst.go.jpmdpi.com Many edible bamboo shoots contain this cyanogenic glycoside, which contributes to their bitterness and potential toxicity before processing. ijcrar.cominbar.int

Bambusa : Species such as Bambusa vulgaris (Golden Bamboo) are known to contain taxiphyllin in their shoots. wikipedia.orgetflin.com Research has confirmed its presence and highlighted the need for proper preparation methods to degrade the compound. wikipedia.orgsci-hub.se

Dendrocalamus : Several species within this genus, including Dendrocalamus hamiltonii, D. strictus, D. hookeri, and D. sikkimensis, have been shown to contain taxiphyllin in their young, edible shoots. ijcrar.comtaylorfrancis.com Studies on Dendrocalamus sinicus have also identified taxiphyllin and its degradation products. researchgate.net

Phyllostachys : While some species like Phyllostachys edulis are noted as edible bamboos, the genus is generally associated with lower cyanogen (B1215507) content compared to Bambusa and Dendrocalamus. etflin.comtaylorfrancis.com

Pleioblastus : Taxiphyllin has been isolated from the herbs of Pleioblastus amarus, where it was also investigated for its inhibitory effects on the enzyme tyrosinase. chemfaces.comsjfsci.com

The presence of taxiphyllin is a significant characteristic of many bamboo species, with its concentration varying between different genera. taylorfrancis.com

Taxaceae Family: Taxus baccata

Within the gymnosperms, the yew family (Taxaceae) is a notable accumulator of taxiphyllin. wikipedia.orgnih.gov Specifically, the European yew, Taxus baccata, contains taxiphyllin in addition to its well-known toxic alkaloids, the taxanes. researchgate.netwikipedia.orgbsbi.org The compound has been identified as the sole cyanogenic glycoside in various organs of this plant. researchgate.netnih.gov The biosynthesis of taxiphyllin in T. baccata is associated with the cytochrome P450 enzyme CYP79A118. researchgate.net

Juncaginaceae Family: Triglochin maritima

The seaside arrowgrass, Triglochin maritima, a member of the Juncaginaceae family, is a well-documented source of taxiphyllin. capes.gov.brneocities.org This species has been a model organism for studying the biosynthesis of taxiphyllin. nih.govnih.gov Research has detailed the enzymatic pathway converting L-tyrosine to taxiphyllin in microsomal preparations from T. maritima seedlings. capes.gov.brnih.gov The plant produces both taxiphyllin and another cyanogenic glucoside, triglochinin (B3061025). nih.govcapes.gov.br

Identification of Novel Taxiphyllin-Containing Plant Sources

Research continues to identify new plant species that synthesize taxiphyllin. Recently, taxiphyllin was identified in the leaves of Hydrangea macrophylla var. thunbergii. nih.gov This discovery was part of an investigation into reports of food poisoning associated with a crude drug made from its leaves. nih.gov Taxiphyllin has also been reported in species from other families, including the Sterculiaceae (Guazuma ulmifolia) and Betulaceae (Ostrya virginiana), often co-occurring with its epimer, dhurrin (B190987). researchgate.netduke.eduresearchgate.net Furthermore, it has been isolated from Salsola tetrandra (Amaranthaceae). chemfaces.com These findings suggest that the genetic machinery for taxiphyllin production has evolved independently in a wide array of plant lineages.

Ontogenetic and Spatial Variation of Taxiphyllin Accumulation within Plant Tissues

The concentration of taxiphyllin is not static but varies significantly depending on the age of the plant and the specific tissue. This differential accumulation is often linked to the plant's defense strategy, protecting its most valuable and vulnerable parts.

In young, developing tissues, taxiphyllin levels are often at their highest. nih.gov This is particularly evident in bamboo, where the highest concentrations are found in the tips of the young, emerging shoots. ijcrar.cometflin.comnih.gov This strategy provides maximum chemical defense for the rapidly growing and tender parts of the plant that are most susceptible to herbivory. As the shoots mature, the concentration of cyanogenic glycosides generally decreases.

Studies on Taxus baccata have revealed a distinct spatial distribution of taxiphyllin. The highest accumulation is found in the leaves and twigs, with moderate levels in the roots. researchgate.netnih.gov In contrast, only trace amounts are detected in the seeds and the fleshy red aril that surrounds them. researchgate.netnih.gov This distribution pattern is correlated with the expression of the biosynthetic enzyme CYP79A118, which is most active in the organs rich in taxiphyllin. researchgate.netresearchgate.net

Similarly, in Triglochin maritima, the highest biosynthetic activity for taxiphyllin is observed in 5- to 6-day-old etiolated seedlings, and the greatest accumulation of the compound is in the flowers and unripe fruits. capes.gov.brneocities.org Research on Hydrangea macrophylla var. thunbergii also showed that the content of taxiphyllin varied significantly based on when the leaves were collected. nih.gov

**Table 1: Spatial Distribution of Taxiphyllin in Taxus baccata*** *This table is based on research findings regarding the relative accumulation of taxiphyllin in different organs of the European yew.

| Plant Organ | Relative Taxiphyllin Accumulation |

| Leaves | High researchgate.netnih.gov |

| Twigs | High researchgate.netnih.gov |

| Roots | Moderate researchgate.netnih.gov |

| Seeds | Trace researchgate.netnih.gov |

| Aril | Trace researchgate.netnih.gov |

Chemodiversity and Structural Variants of Taxiphyllin and its Glycosylated Forms

Taxiphyllin is part of a broader class of cyanogenic glycosides, and its chemical landscape includes structural isomers and related compounds. The primary structural variant of taxiphyllin is its epimer, dhurrin. wikipedia.org Both are glycosides of p-hydroxymandelonitrile but differ in the stereochemistry at the chiral carbon of the aglycone; taxiphyllin is the (R)-epimer, while dhurrin is the (S)-epimer. wikipedia.orgresearchgate.net

In some plant species, taxiphyllin and dhurrin can co-occur. For instance, in Ostrya virginiana (American hophornbeam), both cyanogenic glycosides are present, with dhurrin being the more abundant of the two. duke.eduresearchgate.net The co-occurrence of these epimers within a single plant raises interesting questions about the stereospecificity of the glycosyltransferase enzymes involved in their final biosynthetic step. nih.gov

The chemodiversity also extends to other glycosylated forms and related structures. In Triglochin maritima, taxiphyllin is found alongside triglochinin, an aromatic cyanogenic glycoside that is also derived from L-tyrosine. neocities.orgnih.gov It has been suggested that taxiphyllin may be a precursor to triglochinin in this species. capes.gov.br

Furthermore, the degradation of taxiphyllin, particularly through processing like boiling, leads to a variety of other compounds. In bamboo shoots, taxiphyllin is hydrolyzed to glucose and p-hydroxymandelonitrile, which then decomposes into p-hydroxybenzaldehyde and hydrogen cyanide (HCN). ijcrar.comresearchjournal.co.in Further heat-induced reactions can produce rare derivatives, such as cis and trans isomers of 2,3-bis(4-hydroxyphenyl)but-2-enedinitrile, which have been identified in processed bamboo products and are considered markers for taxiphyllin-containing species. sci-hub.se

Biosynthetic Pathways and Enzymology of Taxiphyllin

Elucidation of Precursor Amino Acid Metabolism: L-Tyrosine Conversion

The journey to taxiphyllin begins with the aromatic amino acid L-tyrosine. nih.govcapes.gov.brnih.govguidetopharmacology.orgacs.orgnih.gov In a series of enzymatic steps, L-tyrosine is converted into p-hydroxymandelonitrile, the direct precursor, or aglycone, of taxiphyllin. nih.govcapes.gov.br This multistep conversion is a hallmark of the biosynthesis of tyrosine-derived cyanogenic glucosides. osti.gov The initial conversion steps are catalyzed by microsomal enzymes. nih.govcapes.gov.br

Detailed Enzymatic Cascade in Taxiphyllin Biogenesis

The biosynthesis of taxiphyllin from L-tyrosine involves a precise sequence of enzymatic reactions, including N-hydroxylation, decarboxylation, and the formation of key intermediates before the final glycosylation step.

N-Hydroxylation and Decarboxylation Steps

The initial steps in the pathway involve the N-hydroxylation of L-tyrosine to form N-hydroxytyrosine. nih.govcapes.gov.brnih.gov This is followed by an oxidative decarboxylation. These early reactions are critical for setting up the subsequent formation of the aldoxime intermediate. capes.gov.brnih.govnih.govresearchgate.net

Formation of Aldoxime Intermediates (e.g., p-hydroxyphenylacetaldoxime)

Following N-hydroxylation and decarboxylation, the pathway proceeds through the formation of an aldoxime intermediate, specifically p-hydroxyphenylacetaldoxime. nih.govcapes.gov.brnih.govresearchgate.net This intermediate is a crucial branching point in the biosynthesis of various specialized metabolites in plants. acs.org Studies have shown that both (E) and (Z) isomers of p-hydroxyphenylacetaldehyde oxime are involved in the biosynthesis of related cyanogenic glucosides, with the (E)-isomer being produced first and then converted to the (Z)-isomer. nih.gov

Formation of Nitrile Intermediates (e.g., p-hydroxyphenylacetonitrile)

The aldoxime is then converted to a nitrile intermediate, p-hydroxyphenylacetonitrile. nih.gov In the plant Triglochin maritima, p-hydroxyphenylacetonitrile is a significant intermediate in the taxiphyllin biosynthetic pathway and serves as an excellent substrate for the subsequent enzymatic reactions. nih.govchemfaces.com This intermediate can accumulate in reaction mixtures during in vitro studies. nih.gov

Terminal Glycosylation by UDP-Glucosyltransferases

The final step in taxiphyllin biosynthesis is the glycosylation of the cyanohydrin, p-hydroxymandelonitrile. nih.govacs.orgnih.gov This reaction is catalyzed by a soluble enzyme known as a UDP-glucosyltransferase (UGT). capes.gov.brresearchgate.net Specifically, a hydroxymandelonitrile glucosyltransferase utilizes UDP-glucose as the sugar donor to transfer a glucose molecule to p-hydroxymandelonitrile, forming taxiphyllin. wikipedia.org This glycosylation step is essential for the stability of the final compound. nih.gov

Functional Characterization of Key Biosynthetic Enzymes

The enzymes driving taxiphyllin biosynthesis belong to well-characterized families, primarily cytochrome P450 monooxygenases and UDP-glucosyltransferases.

The conversion of L-tyrosine to p-hydroxyphenylacetaldoxime is catalyzed by multifunctional cytochrome P450 enzymes belonging to the CYP79 family. nih.govoup.com In Taxus baccata, the enzyme CYP79A118 has been identified and shown to convert L-tyrosine to p-hydroxyphenylacetaldoxime, indicating its role in taxiphyllin formation. nih.govresearchgate.net Similarly, in Triglochin maritima, enzymes designated CYP79E1 and CYP79E2 catalyze this conversion. oup.comoup.com

The subsequent conversion of the aldoxime to the cyanohydrin is also catalyzed by a cytochrome P450 enzyme, likely from the CYP71 family, analogous to the dhurrin (B190987) pathway in Sorghum bicolor. nih.govoup.comoup.com The final glycosylation is carried out by a specific UDP-glucosyltransferase, which attaches a glucose molecule to the p-hydroxymandelonitrile aglycone. capes.gov.brwikipedia.org

Cytochrome P450 Monooxygenases (CYP79 Family)

Cytochrome P450 enzymes of the CYP79 family are central to the biosynthesis of cyanogenic glycosides. science.govscience.gov They catalyze the initial, rate-limiting step, which is the conversion of an amino acid precursor into its corresponding aldoxime. science.govnih.govresearchgate.net This N-hydroxylation reaction is a critical control point in the pathway. fao.org In the case of taxiphyllin, the precursor amino acid is L-tyrosine. science.govnih.gov

Research has identified CYP79A118 as the specific enzyme from the CYP79 family involved in taxiphyllin formation in the European yew, Taxus baccata. science.govnih.govnih.gov Studies using recombinant CYP79A118 expressed in yeast demonstrated its ability to convert several aromatic amino acids, including L-tyrosine, L-tryptophan, and L-phenylalanine, into their respective aldoximes: p-hydroxyphenylacetaldoxime, indole-3-acetaldoxime, and phenylacetaldoxime. science.govnih.govresearchgate.net

However, kinetic analyses and transient expression studies in Nicotiana benthamiana indicate that L-tyrosine is the preferred substrate for CYP79A118 in vivo. science.govscience.govnih.gov This substrate preference is consistent with the finding that taxiphyllin, which is derived from L-tyrosine, is the only cyanogenic glycoside detected in various organs of T. baccata. science.govnih.govresearchgate.net While detailed kinetic analyses like quantifying pure CYP79 can be challenging, the substrate affinity for L-tyrosine is notably high. kobe-u.ac.jp

Kinetic Parameters of CYP79A118 from Taxus baccata

| Substrate | Product | Kinetic Parameter (Km) | Relative Activity/Preference |

|---|---|---|---|

| L-tyrosine | p-hydroxyphenylacetaldoxime | Data not precisely quantified in searches, but noted as the preferred substrate. | High |

| L-phenylalanine | phenylacetaldoxime | High Km value reported (21.69 ± 6.26 mM) | Low |

| L-tryptophan | indole-3-acetaldoxime | Data not available | Low |

The CYP79 family is an ancient lineage of plant P450 enzymes. science.govresearchgate.net Phylogenetic analyses show that these enzymes evolved before the evolutionary split between gymnosperms and angiosperms, which occurred at least 330 million years ago. science.govresearchgate.netresearchgate.net Previously, CYP79s were thought to have arisen with the Magnoliids, a basal group of angiosperms. nih.gov However, the identification of functional CYP79 genes, such as CYP79A118 in the conifer Taxus baccata, provides clear evidence of their presence in gymnosperms. science.govnih.govresearchgate.net This discovery places the origin of the CYP79 family earlier in the evolution of vascular plants. nih.gov

The CYP79 family belongs to the larger CYP71 clan, a multi-family clan that expanded significantly with the rise of terrestrial vascular plants. nih.govnih.gov While the core function of converting amino acids to aldoximes is conserved, the diversification of CYP79s within different plant lineages has led to the evolution of pathways for various defense-related compounds, including a wide array of cyanogenic glycosides and glucosinolates. researchgate.netnih.gov The evolution of these genes is often species-specific. chinacrops.org

Substrate Specificity and Kinetic Parameters of CYP79A118 in Taxus baccata

β-Glycosidases in Taxiphyllin Hydrolysis

The release of toxic hydrogen cyanide (HCN) from taxiphyllin is an enzymatic process known as cyanogenesis. cabidigitallibrary.orgdagonuniversity.edu.mm This bioactivation is initiated by β-glycosidases (EC 3.2.1.21), which are hydrolytic enzymes. cabidigitallibrary.orgmdpi.comfoodstandards.gov.au In intact plant tissue, taxiphyllin is stored separately from these enzymes, typically within the vacuole, while the β-glycosidases are located elsewhere, such as the apoplast or cytoplasm. csic.esresearchgate.net When the plant tissue is damaged, for instance by an herbivore, the cellular compartments are disrupted, allowing the enzyme to come into contact with the cyanogenic glycoside. cabidigitallibrary.orgdagonuniversity.edu.mmplos.org

The β-glycosidase cleaves the β-glucosidic bond of taxiphyllin, releasing the glucose moiety and an unstable α-hydroxynitrile (cyanohydrin), specifically p-hydroxymandelonitrile. cabidigitallibrary.orgresearchgate.net This cyanohydrin then rapidly decomposes, either spontaneously or catalyzed by an α-hydroxynitrile lyase, to yield p-hydroxybenzaldehyde and the toxic chemical warfare agent, hydrogen cyanide. cabidigitallibrary.orgcsic.esjst.go.jp The activity of the β-glucosidase is a determining factor in the kinetics of cyanide release and, consequently, the plant's toxicity. csic.es

Transcriptional and Post-Transcriptional Regulation of Taxiphyllin Biosynthesis

The biosynthesis of cyanogenic glycosides is a regulated process, often controlled at the transcriptional level. mdpi.commdpi.com In Taxus baccata, the expression of the CYP79A118 gene is directly correlated with the accumulation of taxiphyllin. science.govnih.govresearchgate.net Quantitative real-time PCR has shown that CYP79A118 is highly expressed in the plant organs that are rich in taxiphyllin, such as the leaves and twigs, with moderate expression in roots and very low expression in the seeds and aril. science.govnih.govresearchgate.net This spatial gene expression pattern strongly suggests that the biosynthesis of taxiphyllin is controlled by regulating the transcription of the CYP79A118 gene. science.govresearchgate.net

While specific transcription factors that regulate taxiphyllin biosynthesis in Taxus have not yet been identified, research on other cyanogenic glycosides provides models for this regulation. For example, in sorghum, the expression of CYP79A1, a key gene in dhurrin synthesis, is influenced by transcription factors like SbGATA22 and is inducible by signals like methyl jasmonate. mdpi.com In almond, a bHLH transcription factor is known to control the expression of genes in the amygdalin (B1666031) pathway. mdpi.com It is plausible that similar regulatory mechanisms, involving specific transcription factors and signaling molecules, govern taxiphyllin production in response to developmental cues and environmental stresses. mdpi.comnih.gov

Comparative Analysis of Biosynthetic Pathways with Other Cyanogenic Glycosides

Cyanogenic glycosides, despite their structural diversity, are synthesized via a conserved pathway, starting from one of a few precursor amino acids. researchgate.netu-szeged.hu The initial step, catalyzed by a CYP79 family enzyme, is a key determinant of the final product. nih.gov A comparative analysis of the biosynthetic pathways of taxiphyllin, dhurrin, linamarin (B1675462), and amygdalin highlights both the conserved core mechanism and the divergence that leads to different end products.

Taxiphyllin and Dhurrin: Both of these cyanogenic glycosides are derived from the aromatic amino acid L-tyrosine . science.govjst.go.jpmdpi.com The biosynthesis of both begins with the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, catalyzed by a CYP79 enzyme (CYP79A118 in Taxus and CYP79A1 in sorghum). science.govjst.go.jpresearchgate.net Subsequent steps involving a CYP71 family enzyme and a UDP-glucosyltransferase (UGT) lead to the final glycoside. mdpi.comresearchgate.net The shared precursor accounts for their structural similarity.

Linamarin: In contrast, linamarin is derived from the aliphatic amino acid L-valine . fao.orgnih.gov The pathway involves a CYP79 enzyme that converts L-valine to its corresponding oxime, which is then converted to a nitrile by a second cytochrome P450, and finally glycosylated by a UGT. nih.gov Some plants, like Lima bean (Phaseolus lunatus), also produce lotaustralin, which is derived from L-isoleucine through a parallel pathway. researchgate.netcgiar.org

Amygdalin: The precursor for amygdalin is the aromatic amino acid L-phenylalanine . mdpi.comresearchgate.netnih.gov The pathway involves two cytochrome P450 enzymes (e.g., PdCYP79D16 and PdCYP71AN24 in almond) to convert phenylalanine to mandelonitrile. mdpi.comnih.gov This is then glycosylated to form prunasin (B192207). researchgate.netnih.gov A second glycosylation step, catalyzed by a different UGT, adds another glucose molecule to prunasin to form amygdalin, a diglucoside. researchgate.netnih.gov

This comparison demonstrates that the specificity of the initial CYP79 enzyme for a particular amino acid is the primary factor determining which type of cyanogenic glycoside a plant produces. nih.gov

Comparative Overview of Cyanogenic Glycoside Biosynthesis

| Cyanogenic Glycoside | Precursor Amino Acid | Key Enzyme Families | Example Plant Species |

|---|---|---|---|

| Taxiphyllin | L-tyrosine | CYP79, CYP71 (putative), UGT | Taxus baccata (Yew) |

| Dhurrin | L-tyrosine | CYP79A1, CYP71E1, UGT85B1 | Sorghum bicolor (Sorghum) |

| Linamarin | L-valine | CYP79, CYP83, UGT | Manihot esculenta (Cassava) |

| Amygdalin | L-phenylalanine | CYP79, CYP71, UGT (multiple) | Prunus dulcis (Almond) |

Biological Activities and Molecular Mechanisms of Taxiphyllin

Enzyme Inhibition Potentials and Mechanisms

Taxiphyllin has been identified as an inhibitor of several key enzymes, pointing to its potential to modulate various biochemical pathways.

Tyrosinase Inhibition: Kinetic Studies and Structural Determinants

Taxiphyllin has been reported to exhibit inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. medchemexpress.commedchemexpress.comdroracle.ai However, detailed kinetic studies, such as the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of taxiphyllin, are not extensively documented in the available literature. Consequently, a definitive classification of its inhibition type (e.g., competitive, non-competitive) based on Lineweaver-Burk plots is not yet established. dergipark.org.trnih.govnih.gov

The structural determinants for tyrosinase inhibition often involve the chelation of copper ions within the enzyme's active site. dergipark.org.trresearchgate.net While taxiphyllin's structure contains hydroxyl groups that could potentially interact with the enzyme, the specific molecular interactions and structural features of taxiphyllin responsible for its binding to and inhibition of tyrosinase have not been fully elucidated. Further research, including molecular docking and structural biology studies, would be necessary to clarify these aspects. farmaciajournal.comfrontiersin.orgpensoft.net

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Research indicates that taxiphyllin can inhibit the activity of Protein Tyrosine Phosphatase 1B (PTP1B). medchemexpress.com PTP1B is a crucial negative regulator in insulin (B600854) and leptin signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes and obesity. researchgate.netplos.orgnih.gov The mechanism by which PTP1B inhibitors act can vary, including competitive, non-competitive, or allosteric inhibition. frontiersin.orgresearchgate.netresearchgate.net

While taxiphyllin has been identified as a PTP1B inhibitor, specific details regarding its mechanism of action are not well-documented in the current literature. medchemexpress.com Studies to determine its inhibition kinetics and whether it binds to the catalytic site or an allosteric site are needed to fully understand its modulatory effects on PTP1B.

Inhibition of Xanthine (B1682287) Oxidase

Taxiphyllin has been shown to possess inhibitory activity against xanthine oxidase. medchemexpress.com This enzyme plays a critical role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. farmaciajournal.compensoft.netresearchgate.net The inhibition of xanthine oxidase is a key strategy in the management of hyperuricemia and gout. farmaciajournal.compensoft.net

The inhibitory mechanism of compounds against xanthine oxidase can involve interaction with the molybdenum cofactor at the active site or blocking the substrate channel. farmaciajournal.com Although taxiphyllin is known to inhibit this enzyme, specific kinetic data and a detailed mechanism of its inhibitory action are not yet available in the scientific literature.

Cellular Mechanistic Studies

In vitro studies using cell models have provided insights into the cytotoxic effects of taxiphyllin and the underlying molecular mechanisms.

Cytotoxicity in in vitro Cell Models (e.g., BRL-3A Cell Line)

Taxiphyllin has demonstrated cytotoxic effects in in-vitro studies. Specifically, research has shown that taxiphyllin exhibits cytotoxicity against the rat liver cell line, BRL-3A, with a reported half-maximal inhibitory concentration (IC50) of 18.75 μM. medchemexpress.commedchemexpress.comdroracle.ai Studies on extracts from plants containing taxiphyllin, such as Dendrocalamus sinicus, have also confirmed cytotoxic activity against BRL-3A cells. researchgate.netnih.govinchem.org This indicates that taxiphyllin has the potential to induce cell death in this particular cell line.

Interactive Table: Cytotoxicity of Taxiphyllin

| Compound | Cell Line | IC50 (μM) |

| Taxiphyllin | BRL-3A | 18.75 |

Disruption of Cellular Respiration via Hydrogen Cyanide Release and Electron Transport Chain Interference

A primary mechanism underlying the biological activity of taxiphyllin is its nature as a cyanogenic glycoside. medchemexpress.comresearchgate.net Upon enzymatic hydrolysis, which can occur when plant tissues are damaged, taxiphyllin degrades to release hydrogen cyanide (HCN). researchgate.netusgovcloudapi.net

This released hydrogen cyanide is a potent inhibitor of cellular respiration. usgovcloudapi.net HCN specifically targets and binds to the ferric iron in cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain. usgovcloudapi.net This binding effectively halts the transfer of electrons to oxygen, the final electron acceptor. The inhibition of cytochrome c oxidase disrupts the entire electron transport chain, leading to a cessation of oxidative phosphorylation and a drastic reduction in ATP production, ultimately causing cellular hypoxia and cell death.

Ecological and Evolutionary Significance of Taxiphyllin

Defensive Role in Plant-Herbivore Interactions

The primary and most studied function of taxiphyllin is its role in defending plants against a wide range of herbivores. This defense is not based on the toxicity of the taxiphyllin molecule itself, but on its potential to release a potent toxin upon tissue damage. inbar.intnih.gov

Mechanisms of Herbivore Deterrence

Taxiphyllin serves as a potent herbivore deterrent primarily through the release of hydrogen cyanide (HCN), a powerful respiratory inhibitor. nih.govnih.gov This mechanism is a form of direct chemical defense. nih.govmdpi.com The process is initiated when an herbivore chews on plant tissue, thereby disrupting the cellular compartments that separate taxiphyllin from its activating enzyme, a β-glucosidase. inbar.intresearchgate.net The mixing of the glycoside and the enzyme triggers a rapid hydrolysis reaction. researchgate.net

The deterrence is multifaceted:

Toxicity : The released HCN is highly toxic to a broad spectrum of herbivores, from insects to mammals, by inhibiting cellular respiration. nih.gov

Repellency : The bitter taste of cyanogenic glycosides, including taxiphyllin, can act as a feeding deterrent, warning generalist herbivores that the plant is unpalatable. nih.gov

Antinutritional Effects : Beyond direct toxicity, the breakdown products can have antinutritional effects. For instance, the resulting aldehydes or ketones can bind to proteins, reducing the nutritional value of the plant tissue for the herbivore. nih.gov

The concentration of taxiphyllin is often highest in the most vulnerable and valuable plant parts, such as young, tender shoots. cfs.gov.hkresearchgate.netcabidigitallibrary.org In bamboo, for example, the tip of the shoot contains the highest concentration of taxiphyllin, offering maximal protection to the growing point. cfs.gov.hkcabidigitallibrary.org Studies on various bamboo species have shown that taxiphyllin content can range significantly, from as low as 31.68 mg/kg to over 2243 mg/kg in fresh shoots, depending on the species, age, and part of the plant. researchgate.net This variability itself can be a defense mechanism, creating an unpredictable chemical landscape for herbivores.

The "Cyanide Bomb" Hypothesis in Plant Chemical Defense

The "cyanide bomb" is a term used to describe the two-component chemical defense system involving cyanogenic glycosides like taxiphyllin. nih.govmdpi.com This system is characterized by the spatial separation of the stable, non-toxic cyanogenic glycoside (the "bomb") from its hydrolyzing enzyme, β-glucosidase (the "detonator"), within the intact plant tissue. researchgate.netgavinpublishers.com

The mechanism unfolds in two sequential steps upon tissue disruption:

Enzymatic Hydrolysis : The β-glucosidase cleaves the sugar moiety (glucose) from taxiphyllin, resulting in the formation of an unstable α-hydroxynitrile, specifically p-hydroxy-(R)-mandelonitrile. researchgate.netfoodstandards.gov.au

Decomposition : This cyanohydrin intermediate then spontaneously or enzymatically (via a hydroxynitrile lyase) decomposes to release hydrogen cyanide (HCN) and p-hydroxybenzaldehyde. nih.govresearchgate.netfoodstandards.gov.au

This system is highly effective because it is a "pre-formed" defense, or a phytoanticipin, that is activated instantly upon damage. researchgate.net The rapid release of toxic HCN directly at the site of herbivory provides an immediate and potent defense against the attacking organism. nih.govnih.gov

Contribution to Plant-Pathogen Interactions and Disease Resistance

While the role of cyanogenic glycosides in deterring herbivores is well-documented, their function in interactions with pathogens is more complex. The release of HCN can also act as a defense mechanism against certain pathogenic fungi and bacteria. cropj.commdpi.com The toxic nature of cyanide can inhibit the growth and establishment of these microorganisms at the site of infection. mdpi.com

However, the effectiveness of this defense is not universal and can be pathogen-specific. Some pathogens have evolved mechanisms to tolerate or detoxify cyanide, rendering the defense ineffective. cropj.com Furthermore, some studies on other cyanogenic glycosides have suggested that their presence might, in some cases, increase susceptibility to certain fungal pathogens by potentially interfering with the plant's other defense responses, such as the production of phytoalexins. mdpi.com The specific interactions between taxiphyllin-producing plants and their associated pathogens remain an area requiring more targeted research.

Role as a Nitrogen Source in Plant Developmental Processes

Beyond their defensive capabilities, cyanogenic glycosides like taxiphyllin are recognized for their role in nitrogen metabolism and storage. gavinpublishers.com As nitrogen-containing compounds, they can serve as a reservoir of reduced nitrogen that can be mobilized and reallocated within the plant as needed. gavinpublishers.com

This function is particularly important during specific developmental stages or under conditions of nitrogen limitation. For instance, in germinating seeds or young seedlings, the nitrogen stored in taxiphyllin can be recycled to synthesize essential primary metabolites like amino acids and proteins to support rapid growth. ajol.info Studies on bamboo shoots have highlighted their richness in nitrogen, and while direct evidence for taxiphyllin turnover is still being explored, it is hypothesized to contribute to this nitrogen pool, especially in juvenile shoots which have high concentrations. ajol.info The ability to catabolize taxiphyllin allows the plant to recover the nitrogen invested in defense and redirect it towards growth and development when the threat of herbivory is lower or when external nitrogen sources are scarce.

Adaptive Significance in Response to Abiotic Environmental Stressors

The production and concentration of taxiphyllin can be influenced by various abiotic environmental factors, suggesting an adaptive role in helping plants cope with stress. researchgate.net Plants often face a trade-off between growth and defense, and the allocation of resources to produce secondary metabolites like taxiphyllin can shift in response to environmental cues.

For example, stressful conditions such as drought or nutrient deficiency can lead to an increase in the concentration of cyanogenic glycosides in some plants. gavinpublishers.com This may be an adaptive strategy, as plants under stress are often more vulnerable to herbivory. By increasing their chemical defenses, they can better protect their limited resources. Conversely, under optimal growing conditions, resources may be allocated more towards growth than defense. While specific research on taxiphyllin levels in response to a wide range of abiotic stressors is ongoing, the variability observed in its concentration across different environments and seasons points to its role in phenotypic plasticity, allowing plants to adapt to changing conditions. researchgate.net

Evolutionary Dynamics of Cyanogenesis and Taxiphyllin Production

The biosynthesis of cyanogenic glycosides is an ancient trait, found in ferns, gymnosperms, and angiosperms, indicating a long evolutionary history. nih.govnih.gov The sporadic distribution of this trait across distantly related plant families suggests that the biosynthetic pathway has evolved multiple times independently—a phenomenon known as convergent evolution. pnas.orgrsanchezperez.com

The evolution of taxiphyllin production is linked to the evolution of specific enzymes, particularly those in the Cytochrome P450 family. The initial step in taxiphyllin biosynthesis, the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, is catalyzed by a CYP79 enzyme. researchgate.netnih.gov Research has identified CYP79A118 in European yew (Taxus baccata) as the enzyme responsible for this step, demonstrating that CYP79s are an ancient family of enzymes that existed before the divergence of gymnosperms and angiosperms. researchgate.netnih.gov

Taxiphyllin is the (R)-epimer of dhurrin (B190987), another tyrosine-derived cyanogenic glycoside. duke.eduresearchgate.net The two compounds sometimes co-occur in the same plant, and their biosynthesis involves highly stereospecific enzymes. duke.edunih.gov The evolution of these specific enzymes, which determine whether a plant produces taxiphyllin, dhurrin, or both, is a key aspect of the evolutionary dynamics of cyanogenesis. nih.gov This stereo-specificity is also seen in the catabolic enzymes; for instance, the β-glucosidase dhurrinase from Sorghum bicolor can hydrolyze dhurrin but not its epimer taxiphyllin, highlighting the co-evolution of the biosynthetic and catabolic pathways. nih.gov The repeated evolution and diversification of these pathways underscore the significant adaptive advantage that chemical defenses like taxiphyllin provide to plants. rsanchezperez.com

Advanced Analytical Methodologies for Taxiphyllin Quantification and Characterization

High-Resolution Chromatographic Techniques

Chromatography is the cornerstone for separating taxiphyllin from other plant metabolites. The choice of technique depends on whether the analysis targets the intact glycoside or the cyanide released upon its decomposition.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like taxiphyllin. mdpi.com When coupled with multiple detectors, its capabilities are significantly enhanced.

Diode Array Detection (DAD): This detector measures the absorption of light across a spectrum of ultraviolet and visible wavelengths. measurlabs.com It is effective for quantifying compounds with a chromophore, such as the aromatic ring present in taxiphyllin. HPLC-DAD methods have been utilized for the determination of various cyanogenic glycosides in food products. mpi.govt.nz However, for quantification, DAD can sometimes exhibit non-linearity and heteroscedasticity, which may require more complex calibration models. nih.gov

Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector that is not dependent on the optical properties of the analyte. ust.hk It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. ust.hkwiley.com This makes it particularly valuable for quantifying compounds that lack a strong chromophore or for providing a response that is more uniform and independent of molecular structure compared to UV detection. wiley.comopans.com For taxiphyllin, ELSD can serve as a complementary or alternative detector to DAD, offering robust quantification with excellent trueness and repeatability. nih.gov

The combination of HPLC with both DAD and ELSD in a single system provides comprehensive data. opans.com DAD offers spectral information for peak identification, while ELSD ensures the detection and quantification of taxiphyllin, even if other co-eluting compounds interfere with its UV signal. wiley.comopans.com

When the focus is on the total cyanogenic potential of a sample containing taxiphyllin, Ion Chromatography (IC) is a highly effective method for quantifying the cyanide ion (CN⁻). nih.govresearchgate.net This analysis typically involves an initial acid hydrolysis step to break down the taxiphyllin and other cyanogenic glycosides, releasing hydrogen cyanide (HCN). nih.govroyalsocietypublishing.org The liberated cyanide is then trapped in an alkaline solution and analyzed by IC. nih.gov

A significant advantage of IC over traditional colorimetric methods is its high specificity, which prevents interference from other compounds like thiocyanate (B1210189) that might be present in the sample matrix. nih.gov Modern IC systems coupled with Pulsed Amperometric Detection (PAD) offer exceptional sensitivity and accuracy for cyanide analysis. royalsocietypublishing.org This detection method avoids the need for derivatization and provides low detection limits, making it suitable for measuring trace amounts of cyanide released from taxiphyllin in various plant materials, such as bamboo shoots. royalsocietypublishing.orgresearchgate.net

Table 1: Example of Ion Chromatography Conditions for Cyanide Analysis

| Parameter | Condition |

| Columns | IonPac AG7 Guard Column, IonPac AS7 Analytical Column |

| Eluent | Isocratic mixture of 100 mM Sodium Hydroxide and 500 mM Sodium Acetate |

| Flow Rate | 1.0 mL/min |

| Detection | Pulsed Amperometric Detection (PAD) with a silver working electrode |

| Limit of Detection (LOD) | 0.2 µg/kg researchgate.net |

This table presents typical conditions as described in research for the analysis of cyanide derived from plant materials. royalsocietypublishing.orgresearchgate.net

Gas Chromatography (GC) is the method of choice for analyzing volatile compounds and can be adapted to quantify the hydrogen cyanide (HCN) released from taxiphyllin. nauss.edu.sa The most common approach is Headspace GC (HS-GC), where the volatile HCN is partitioned from the sample matrix (e.g., blood or a plant extract) into the gaseous headspace of a sealed vial before injection into the GC system. nauss.edu.sanih.gov

Sample preparation typically involves acidification of the matrix to convert cyanide salts into the more volatile HCN. nauss.edu.sashimadzu.com Various detectors can be coupled with GC for cyanide analysis:

Flame Ionization Detector (FID): A robust and widely available detector, though it may have higher detection limits for HCN compared to more specific detectors. nauss.edu.sa

Nitrogen-Phosphorus Detector (NPD): Offers high selectivity and sensitivity for nitrogen-containing compounds like HCN. nih.gov

Mass Spectrometry (MS): Provides definitive identification and confirmation of HCN, although direct analysis can be challenging due to its low molar mass. shimadzu.commdpi.com To overcome this, derivatization techniques are sometimes employed to create a larger, more easily detectable molecule. mdpi.com

The HS-GC method is valued for its simplicity, speed, and minimal sample preparation, making it suitable for a range of applications. nauss.edu.sanih.gov

Ion Chromatography for Cyanogen (B1215507) Detection and Quantification

Spectroscopic and Spectrometric Elucidation Techniques

While chromatography separates compounds, spectroscopy and spectrometry are essential for unequivocally determining their chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like taxiphyllin. chemfaces.comebsco.com It operates by probing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C) within a strong magnetic field, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. wikipedia.orgsigmaaldrich.com

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. libretexts.org

2D NMR: Two-dimensional NMR experiments reveal correlations between nuclei, which are crucial for assembling the complete molecular structure. wikipedia.org For taxiphyllin, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly with the carbon atoms to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the aglycone (the non-sugar part) to the glucose unit in taxiphyllin. jst.go.jp

The structural determination of taxiphyllin and its derivatives has been confirmed through comprehensive 1D and 2D NMR analysis, allowing for the unambiguous assignment of all proton and carbon signals. chemfaces.comjst.go.jp

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of taxiphyllin and for obtaining structural information through fragmentation analysis. mdpi.comchemfaces.com

When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for both identifying and quantifying taxiphyllin in complex mixtures. mdpi.commdpi.com High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the molecule from its exact mass. researchgate.net

Tandem Mass Spectrometry (MS/MS): In this technique, the intact taxiphyllin molecule (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is highly specific and acts as a structural fingerprint. researchgate.net For taxiphyllin, a common fragmentation pathway observed in Electrospray Ionization (ESI) MS/MS involves the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the glucose unit (162 Da) and yielding a fragment ion corresponding to the aglycone. researchgate.net This specific fragmentation is often used in Multiple Reaction Monitoring (MRM) mode for highly selective quantification of taxiphyllin. mdpi.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Identification

Spectroscopic methods are fundamental in the structural elucidation of taxiphyllin by identifying its key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of taxiphyllin is primarily dictated by the electronic transitions within its p-hydroxyphenyl group, which acts as the principal chromophore. While specific data for taxiphyllin is not extensively documented, analysis of its isomer, dhurrin (B190987), shows a characteristic maximum absorption (λmax) at 228 nm. drugfuture.com This absorption is attributed to the π → π* transitions within the aromatic benzene (B151609) ring. The phenolic hydroxyl group and the nitrile group can influence the exact position and intensity of this absorption band. Furthermore, upon enzymatic or chemical hydrolysis, taxiphyllin degrades to p-hydroxybenzaldehyde, which exhibits a strong UV absorption maximum at 330 nm under alkaline conditions, a property that can be exploited for indirect quantification. unl.edu

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the presence of the various functional groups within the taxiphyllin molecule. Analysis of taxiphyllin-containing compounds and related cyanogenic glycosides reveals several characteristic absorption bands:

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is typically observed in the region of 2240-2260 cm⁻¹. A study on a taxiphyllin derivative specifically identified this peak at 2248 cm⁻¹, confirming the presence of the nitrile functional group. jst.go.jp

Hydroxyl Groups (-OH): A broad and strong absorption band is present in the region of 3200-3600 cm⁻¹. This band corresponds to the O-H stretching vibrations of the multiple hydroxyl groups in the glucose moiety and the phenolic hydroxyl group on the aromatic ring. directresearchpublisher.org

Aromatic Ring (C=C): Aromatic C=C stretching vibrations appear as several weaker bands in the 1450-1600 cm⁻¹ region.

Glycosidic Linkage (C-O-C): Strong C-O stretching vibrations, characteristic of the glycosidic bond and the alcohol groups, are found in the fingerprint region, typically between 1000 cm⁻¹ and 1200 cm⁻¹. directresearchpublisher.org

Comparative Analysis of Traditional and Modern Detection Methods

The detection and quantification of taxiphyllin, and cyanogenic glycosides in general, have evolved from traditional colorimetric assays to highly specific and sensitive modern chromatographic techniques.

Traditional Methods: Traditional methods typically measure the amount of hydrogen cyanide (HCN) released after the complete enzymatic or acidic hydrolysis of the cyanogenic glycoside. They are often used for screening and total cyanogen content estimation rather than direct quantification of the intact glycoside.

Picrate (B76445) Method: This method involves the reaction of HCN with picric acid-impregnated paper. In the presence of HCN, the yellow picrate paper turns to a reddish-brown color. The intensity of the color change, which can be measured spectrophotometrically, is proportional to the amount of HCN released. It is a simple and cost-effective method for qualitative or semi-quantitative analysis but suffers from a lack of specificity, as other compounds can interfere, and it does not distinguish between different cyanogenic glycosides.

König Reaction: This is a more sensitive colorimetric method. The cyanogen is first converted to cyanogen chloride or bromide, which then reacts with a pyridine (B92270) derivative and an aromatic amine (like barbituric acid or pyrazolone) to produce a colored polymethine dye. researchgate.net The absorbance of the resulting colored solution is measured to quantify the cyanide content. While more sensitive than the picrate method, it is still an indirect measurement of the parent glycoside and requires the handling of toxic reagents.

Modern Methods: Modern analytical techniques aim to separate and quantify the intact taxiphyllin molecule, offering significantly higher specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with an Ultraviolet (UV) detector, is a widely used method for the quantification of taxiphyllin and other cyanogenic glycosides. nih.gov This technique separates taxiphyllin from other plant matrix components and from other cyanogenic glycosides based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically performed at wavelengths between 210 and 220 nm. nih.gov HPLC-UV allows for the direct and accurate quantification of the intact glycoside, a significant advantage over traditional methods.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry represents the state-of-the-art for cyanogenic glycoside analysis. LC-MS and its tandem version (LC-MS/MS) provide unparalleled sensitivity and selectivity. nih.gov MS detection can confirm the identity of taxiphyllin based on its specific mass-to-charge ratio and fragmentation patterns, which is particularly useful for distinguishing between isomers like taxiphyllin and dhurrin. nih.gov The high sensitivity of LC-MS allows for detection at ng/mL levels, making it ideal for analyzing trace amounts in complex biological and food matrices.

Comparative Summary:

| Feature | Traditional Methods (Picrate, König) | Modern Methods (HPLC, LC-MS) |

| Analyte | Hydrogen Cyanide (HCN) after hydrolysis | Intact Taxiphyllin |

| Specificity | Low; potential for interferences. | High; can distinguish between different glycosides and isomers (especially with MS). |

| Sensitivity | Moderate to good. | High to very high (especially LC-MS). |

| Quantification | Indirect and often semi-quantitative. | Direct and highly accurate. |

| Complexity | Relatively simple procedures. | Requires sophisticated instrumentation and expertise. |

| Throughput | Can be adapted for high-throughput screening. | Can be automated for high throughput, but with higher initial cost. |

Methodological Challenges and Innovations in Taxiphyllin Analytical Chemistry

The analysis of taxiphyllin is not without its difficulties, which has spurred innovation in analytical chemistry.

Methodological Challenges:

Isomer Separation: Taxiphyllin ((R)-epimer) and its isomer dhurrin ((S)-epimer) are often present together in plants. Their structural similarity makes them difficult to separate using standard chromatographic techniques, which can lead to inaccurate quantification if not properly resolved. nih.gov

Chemical Instability: Taxiphyllin is susceptible to degradation. It can be hydrolyzed by enzymes (like β-glucosidases) present in the plant matrix or degraded by heat during sample processing. sci-hub.se For instance, boiling bamboo shoots, which contain taxiphyllin, can lead to the formation of heat-degradation products like (E)- and (Z)-2,3-bis(4-hydroxyphenyl)but-2-enedinitrile, complicating the analysis of the original compound. sci-hub.se

Matrix Effects: Plant extracts are complex mixtures containing numerous compounds that can interfere with the analysis. These matrix effects can suppress or enhance the detector signal in techniques like LC-MS, leading to inaccurate quantification. nih.gov

Standard Availability: The lack of commercially available, certified reference standards for taxiphyllin can be a significant hurdle for accurate quantification, sometimes requiring researchers to synthesize or isolate their own standards. nih.gov

Innovations in Analytical Chemistry: To overcome these challenges, several innovations have been implemented:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems with sub-2 µm particle columns provides higher resolution, faster analysis times, and improved separation efficiency, which is beneficial for resolving isomers like taxiphyllin and dhurrin. nih.gov

Advanced Mass Spectrometry: The development of high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) has been a major breakthrough. Techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS significantly enhance selectivity and sensitivity, allowing for reliable quantification even in complex matrices and helping to differentiate isomers. nih.gov

Improved Sample Preparation: Innovations in sample preparation, such as the use of Solid-Phase Extraction (SPE), help to remove interfering matrix components, reduce matrix effects, and concentrate the analyte, leading to more accurate and reliable results.

New Stationary Phases: The development of novel chromatographic stationary phases, including those with different chemical properties (e.g., chiral columns), offers new possibilities for achieving challenging separations of cyanogenic glycoside isomers. msu.edu

Biochemical Transformations of Taxiphyllin Under Environmental and Processing Conditions

Dynamics of Enzymatic Hydrolysis during Plant Tissue Disruption

The structural integrity of plant cells keeps taxiphyllin separated from the enzymes that can break it down. mdpi.comnih.govamu.edu.az However, when plant tissues are disrupted through actions like cutting, peeling, crushing, or chewing, this compartmentalization is breached. amu.edu.azresearchgate.netresearchgate.net This brings taxiphyllin into contact with endogenous β-glucosidases, initiating enzymatic hydrolysis. foodstandards.gov.auamu.edu.azinchem.org

This process involves a two-step enzymatic reaction. First, β-glucosidase hydrolyzes the β-glycosidic bond in taxiphyllin, releasing glucose and an unstable intermediate, (R)-p-hydroxymandelonitrile (a cyanohydrin). researchgate.netijcrar.com Subsequently, this cyanohydrin is cleaved, either spontaneously or by the enzyme hydroxynitrile lyase, into p-hydroxybenzaldehyde and hydrogen cyanide (HCN). nih.govresearchgate.net The release of volatile HCN is a key consequence of this enzymatic breakdown. ijcrar.comdagonuniversity.edu.mm

The rate and extent of this hydrolysis are influenced by several factors, including the specific plant species, the part of the plant, and its age, all of which affect the initial concentration of taxiphyllin and the activity of the β-glucosidase enzyme. researchgate.netijcrar.com

Influence of Thermal Treatments on Taxiphyllin Degradation Kinetics

Thermal processing methods like boiling and blanching are highly effective in reducing the taxiphyllin content in plant materials. dagonuniversity.edu.mmnih.gov Taxiphyllin is known to be thermolabile, meaning it readily decomposes with the application of heat. nih.govmdpi.com

Studies have shown that boiling bamboo shoots can significantly decrease their cyanogenic potential. sci-hub.senih.gov The heat not only accelerates the degradation of taxiphyllin but can also inactivate the β-glucosidase enzyme, preventing further enzymatic hydrolysis. nih.gov The kinetics of this degradation are dependent on both the temperature and the duration of the heat treatment. For instance, boiling bamboo shoots for a sufficient amount of time can lead to a substantial reduction in their cyanogenic glycoside content. sci-hub.se

The degradation of taxiphyllin under thermal conditions can lead to the formation of other compounds, such as p-hydroxybenzaldehyde and diarylbutenedinitriles. sci-hub.se It is important to note that at high temperatures, isomers of dhurrin (B190987), such as taxiphyllin, can dissociate and release cyanide even without enzymatic action. mdpi.com

Impact of Microbial Fermentation Processes on Taxiphyllin Content and Transformation

Fermentation is a traditional and effective method for detoxifying plant materials containing taxiphyllin. nih.govnih.gov This process utilizes microorganisms, particularly lactic acid bacteria (LAB), to transform the chemical composition of the plant matter. researchgate.netnih.gov

During fermentation, microbes like Lactobacillus plantarum metabolize sugars, leading to the production of organic acids. researchgate.netmilkthefunk.com This acidification of the medium creates an environment that accelerates the breakdown of taxiphyllin. researchgate.netnih.gov The accumulated acids can catalyze the degradation of taxiphyllin into hydrogen cyanide, which can then dissipate. nih.gov

Furthermore, some microorganisms involved in fermentation may produce enzymes like β-glucosidases that can directly hydrolyze taxiphyllin. researchgate.net The combined effect of enzymatic activity and the acidic environment results in a significant reduction of taxiphyllin content over the fermentation period. ijcrar.comnih.gov Research has shown that fermentation can transform taxiphyllin and its initial breakdown product, p-hydroxybenzaldehyde, into other compounds like p-hydroxybenzoic acid, p-hydroxybenzyl alcohol, and eventually p-hydroxytoluene. researchgate.net

Interactive Table: Effect of Fermentation on Cyanogenic Content in Bamboo Shoots

| Fermentation Period (Days) | Cyanogenic Content (mg/100g fresh wt.) |

|---|---|

| 0 | 34.12 |

| 7 | 32.10 |

| 14 | 23.00 |

| 21 | 16.00 |

| 28 | 14.00 |

| 35 | 11.00 |

| 42 | 8.76 |

| 49 | 9.00 |

| 56 | 9.00 |

| 60 | 9.00 |

Data adapted from a study on Thyrsostachys oliveri shoots. ijcrar.com

Equilibration and Diffusion Dynamics of Taxiphyllin and its Metabolites in Plant Exudates

When plant tissues are processed, particularly through methods involving soaking or boiling in water, the principles of diffusion and equilibration come into play. Taxiphyllin and its water-soluble breakdown products can leach out from the plant material into the surrounding liquid. nih.gov

During soaking, a concentration gradient is established between the plant tissue and the soaking medium. This drives the movement of taxiphyllin and its metabolites out of the plant cells and into the water. The effectiveness of this process can be enhanced by changing the soaking water, which maintains a steep concentration gradient. nih.gov Similarly, during boiling, a significant amount of cyanogens can be leached into the cooking water. dagonuniversity.edu.mm

The exudates that are drained away during fermentation processes also contribute to the reduction of taxiphyllin content. researchgate.netnih.gov This loss is attributed to the volatile nature of taxiphyllin and the removal of HCN and other soluble metabolites with the drained liquid. researchgate.net In vitro studies have shown that p-hydroxyphenylacetonitrile, an intermediate in taxiphyllin biosynthesis, can freely equilibrate by diffusion with exogenous material.

Environmental Factors Modulating Taxiphyllin Stability and Conversion Pathways (e.g., pH, water activity)

The stability of taxiphyllin and the pathways of its conversion are significantly influenced by environmental factors such as pH and water activity.

pH: The activity of β-glucosidase, the enzyme responsible for the initial hydrolysis of taxiphyllin, is pH-dependent. Most microbial β-glucosidases exhibit optimal activity in acidic conditions, typically around pH 5.0 to 6.0, but can remain active over a broader pH range. researchgate.netresearchgate.net The subsequent breakdown of the cyanohydrin intermediate to HCN is also influenced by pH, with the spontaneous decomposition occurring more readily at a pH above 5.0. nih.gov During fermentation, the production of lactic acid lowers the pH, which in turn accelerates the degradation of taxiphyllin. dagonuniversity.edu.mmnih.gov

Water Activity: Water is essential for the enzymatic hydrolysis of taxiphyllin to occur. amu.edu.az Processes like soaking and boiling, which have high water activity, facilitate the leaching of taxiphyllin and its byproducts from the plant tissue. dagonuniversity.edu.mmnih.gov Conversely, drying methods can also reduce cyanogen (B1215507) content, in part due to the volatile nature of the hydrogen cyanide produced. dagonuniversity.edu.mm

Interactive Table: Effect of pH on β-glucosidase Activity

| pH | Relative Enzyme Activity (%) |

|---|---|

| 3.0 | ~20 |

| 4.0 | ~60 |

| 5.0 | 100 |

| 6.0 | ~80 |

| 7.0 | ~40 |

| 8.0 | ~20 |

Data represents a typical pH profile for a β-glucosidase and is for illustrative purposes. researchgate.net

Emerging Research Frontiers in Taxiphyllin Biology

Deeper Elucidation of Uncharacterized Biosynthetic Genes and Regulatory Networks

The biosynthesis of taxiphyllin, a cyanogenic glycoside derived from the amino acid L-tyrosine, involves a well-established pathway, yet significant questions remain regarding its genetic regulation and the full cast of enzymatic players. ontosight.aiumm.ac.id The core pathway proceeds through the conversion of L-tyrosine to p-hydroxyphenylacetaldoxime, a reaction catalyzed by multifunctional cytochrome P450 enzymes of the CYP79 family (like CYP79A1 in Sorghum bicolor and CYP79E1/CYP79E2 in Triglochin maritima). nih.gov This is followed by the conversion of the aldoxime to p-hydroxymandelonitrile by a CYP71 family enzyme (like CYP71E1), which is then glycosylated by a UDP-glucosyltransferase (UGT) to form taxiphyllin. nih.govmdpi.com

While these key enzymes are known, the regulatory networks that orchestrate their expression are an active area of research. u-szeged.hu The accumulation of cyanogenic glucosides is controlled by the balance between biosynthesis and turnover, and deciphering how transcript and protein levels are controlled is complex. nih.gov For instance, in sorghum, which produces the epimer of taxiphyllin called dhurrin (B190987), a putative transcription factor, SbGATA22, has been identified as a potential negative regulator of SbCYP79A1 expression. mdpi.com Furthermore, studies on other cyanogenic glucosides, like amygdalin (B1666031) in almond, have implicated bHLH transcription factors in controlling the expression of the P450 genes. mdpi.com The discovery of similar regulatory elements for taxiphyllin biosynthesis is a key frontier. Research indicates that factors such as light, temperature, and wounding can regulate the biosynthesis, highlighting the complexity of the control mechanisms. ontosight.ai Moreover, the genes and enzymes involved in the endogenous turnover of cyanogenic glucosides are yet to be identified, representing a significant gap in our understanding. nih.gov

Future research will likely focus on identifying and characterizing novel transcription factors and cis-regulatory elements in the promoter regions of taxiphyllin biosynthetic genes. Unraveling these networks will provide a more complete picture of how plants control the production of this important defense compound in response to developmental and environmental cues. nih.govsfari.orgnih.gov

Advanced Structure-Activity Relationship Studies for Specific Biological Modulations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of taxiphyllin relates to its biological function and for potentially designing analogs with modulated activities. biochemjournal.com While extensive SAR studies specifically on taxiphyllin are emerging, research on related compounds provides a framework for future investigations.

Taxiphyllin's primary role is as a defense compound, releasing toxic hydrogen cyanide upon enzymatic hydrolysis. umm.ac.id However, the intact glycoside and its aglycone may have other biological activities. For instance, studies on other natural products demonstrate that modifications to a core structure can dramatically alter biological effects, such as cytotoxicity or enzyme inhibition. acs.org In one study, taxiphyllin itself exhibited moderate inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. jst.go.jp This suggests that the taxiphyllin scaffold could be a starting point for developing more potent and selective inhibitors.

Future SAR studies on taxiphyllin could involve:

Modification of the sugar moiety: Altering the glucose unit could affect solubility, stability, and interaction with glucosidases, thereby modulating the release of cyanide.

Substitution on the aromatic ring: Adding or modifying functional groups on the phenyl ring could influence its electronic properties and steric hindrance, potentially altering its interaction with biological targets.

Synthesis of stereoisomers: Comparing the activity of taxiphyllin (R-epimer) with its S-epimer, dhurrin, could provide insights into the stereospecificity of its biological interactions.

Such studies, which have been successfully applied to other natural products to enhance their therapeutic potential, will be instrumental in exploring the full biological potential of taxiphyllin beyond its role in plant defense. acs.orgotago.ac.nz

Application of Integrated Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) to Taxiphyllin Pathways

Integrated multi-omics approaches are revolutionizing the study of plant secondary metabolism, including the biosynthesis of taxiphyllin. metwarebio.commdpi.comnih.gov These technologies provide a systems-level view of the biological processes, from the genetic blueprint to the final metabolic output. humanspecificresearch.orgresearchgate.net

Genomics: Genome sequencing of taxiphyllin-producing plants allows for the identification of gene clusters involved in its biosynthesis. In some legumes, the genes for cyanogenic glucoside biosynthesis are organized in clusters, which aids in their discovery. researchgate.netnih.gov Genomic studies can also identify genetic variations, such as single nucleotide polymorphisms (SNPs), that correlate with high or low taxiphyllin content, providing valuable markers for breeding programs.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) under different conditions (e.g., herbivore attack, drought stress), researchers can identify which genes in the taxiphyllin pathway are upregulated or downregulated. mdpi.com For example, transcriptomic analysis of cassava revealed that the genes for cyanogenic glucoside biosynthesis show strong diurnal regulation, with transcript levels increasing during the night and decreasing in the morning. nih.gov This provides insights into the dynamic regulation of the pathway.

Proteomics: Proteomics focuses on the large-scale study of proteins. humanspecificresearch.org By comparing the proteomes of plants under different conditions, scientists can identify changes in the abundance of enzymes involved in taxiphyllin biosynthesis, catabolism, and transport. This can reveal post-transcriptional and translational regulatory mechanisms that are not apparent from genomic or transcriptomic data alone. nih.gov

Integrating these omics datasets provides a more comprehensive understanding of the flow of biological information from gene to metabolite. metwarebio.commdpi.com For example, correlating transcriptomic and metabolomic data can help to functionally annotate genes by linking gene expression patterns with the accumulation of specific metabolites. metwarebio.com

Detailed Investigation of Ecological Interplay and Co-evolutionary Dynamics with Specific Organisms

Taxiphyllin, as a cyanogenic glycoside, plays a central role in the chemical defense of plants against a wide range of organisms. nih.gov The study of its ecological interactions and the co-evolutionary arms race it drives is a significant research frontier. cropj.com

Upon tissue damage, such as during herbivory, taxiphyllin is hydrolyzed to release toxic hydrogen cyanide, which can deter or harm the attacking organism. umm.ac.idresearchgate.net However, the effectiveness of this defense is not absolute. Many herbivores have evolved mechanisms to circumvent or tolerate this chemical defense. This has led to a co-evolutionary dynamic where plants evolve new or modified chemical defenses, and herbivores, in turn, evolve new ways to overcome them. nih.govcropj.com

Some specialist insects, for example, have developed the ability to sequester cyanogenic glucosides from their host plants and use them for their own defense against predators. cropj.comresearchgate.net This remarkable adaptation opens up new ecological niches for these insects with fewer competitors. researchgate.net There is also evidence that some fungi and insects may even prefer plants with higher levels of cyanogenic glucosides. mdpi.com

Future research in this area will focus on:

Identifying the specific detoxification mechanisms in herbivores that feed on taxiphyllin-containing plants.

Understanding the genetic basis of both resistance in herbivores and the production of taxiphyllin in plants.

Investigating the role of taxiphyllin in mediating interactions with not just herbivores, but also pathogens, pollinators, and symbiotic microbes. cropj.com

These studies will shed light on the complex web of interactions that shape plant-animal and plant-microbe relationships and the evolutionary pressures that drive chemical diversity in nature.

Development of Advanced Analytical Techniques for in situ and Trace-Level Analysis of Taxiphyllin and its Metabolites

Advancements in analytical chemistry are critical for deepening our understanding of taxiphyllin's biology. u-szeged.hu The development of techniques for in situ analysis and the detection of trace-level metabolites are particularly important frontiers. nih.gov

In situ Analysis: A major challenge in plant metabolomics has been understanding the precise location of metabolites within plant tissues. mdpi.compreprints.org Traditional methods that require sample extraction lose this spatial information. mdpi.com Mass spectrometry imaging (MSI) has emerged as a powerful technique to overcome this limitation. mdpi.compreprints.orgoup.com MSI allows for the visualization of the spatial distribution of a wide range of molecules, including taxiphyllin, directly in tissue sections. mdpi.comoeno-one.eursc.org This can reveal, for example, whether taxiphyllin is stored in the epidermis as a first line of defense, or concentrated in specific organelles within cells. High-resolution MSI can even provide cellular-level detail. rsc.org

Trace-Level Analysis: The ability to detect and quantify very low concentrations of taxiphyllin and its metabolites is crucial for several reasons. It is important for food safety analysis, especially in processed foods like bamboo shoots where processing methods are designed to reduce taxiphyllin levels. sci-hub.senih.gov It is also essential for studying the subtle dynamics of taxiphyllin metabolism and turnover within the plant, and for detecting its presence in ecological samples, such as herbivore tissues or frass.

Modern analytical platforms, particularly those coupling liquid chromatography with high-resolution mass spectrometry (LC-MS), offer the sensitivity and selectivity needed for this work. sci-hub.seresearchgate.net Techniques like ultra-high performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) are being developed for the simultaneous quantification of multiple cyanogenic glucosides at very low levels. researchgate.net Other detection methods, such as thin-layer chromatography (TLC), also continue to be refined for quantitative analysis. scribd.comarchive.org

These advanced analytical methods will be instrumental in providing a more detailed and dynamic picture of taxiphyllin's role in plant biology and ecology.

Q & A

Q. What systematic review frameworks are suitable for synthesizing conflicting evidence on taxiphyllin’s ecological roles (e.g., herbivore defense vs. growth regulation)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.